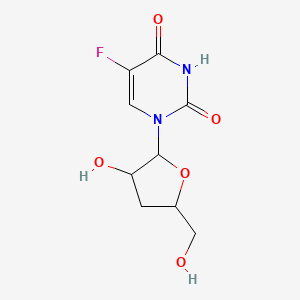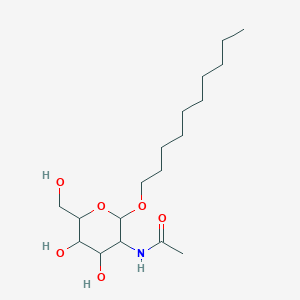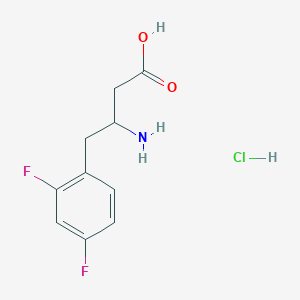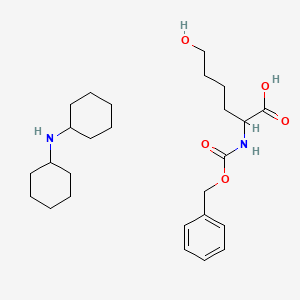
Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-: is an aromatic aldehyde with the molecular formula C8H7FO3 . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring, along with an aldehyde functional group. It is a derivative of benzaldehyde and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method to synthesize benzaldehyde derivatives involves the Wittig reaction.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of fluorinated benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of benzaldehyde derivatives typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde derivatives can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can produce the corresponding alcohol.
Substitution: The presence of functional groups such as fluorine and hydroxyl allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Corresponding benzoic acid derivatives.
Reduction: Corresponding benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: Utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-, involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. The presence of fluorine and hydroxyl groups can enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Benzaldehyde, 2-fluoro-: Lacks the hydroxyl and methoxy groups, making it less reactive in certain chemical reactions.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl and methoxy group but lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-3-methoxybenzaldehyde:
Uniqueness: Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-, is unique due to the combination of fluorine, hydroxyl, and methoxy groups on the benzene ring. This unique combination enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.
Properties
CAS No. |
1260657-56-4 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-6(11)8(9)5(7)4-10/h2-4,11H,1H3 |
InChI Key |
XHEFFJOVSKZULK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)



![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)


![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
